N-Benzyl-N-Methylacetoacetamide
Overview
Description
N-Benzyl-N-Methylacetoacetamide is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of N-Benzyl-N-Methylacetoacetamide consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
N-Benzyl-N-Methylacetoacetamide has a predicted boiling point of 348.5±35.0 °C and a predicted density of 1.081±0.06 g/cm3 . Its pKa is predicted to be 7.93±0.50 .Scientific Research Applications
1. Synthesis of Complex Molecules
N-Benzyl-N-Methylacetoacetamide is used in the synthesis of complex molecules. For instance, it played a role in the total synthesis of hematoside, a significant glycolipid involved in cellular recognition and signal transduction (Numata, Sugimoto, Shibayama, & Ogawa, 1988).
2. Applications in Medicinal Chemistry
Research has shown its potential in the development of anticonvulsant medications. For example, derivatives of N-Benzyl-N-Methylacetoacetamide have been evaluated for their anticonvulsant activities, demonstrating significant protection against seizures in animal models (Choi, Stables, & Kohn, 1996).
3. Use in Mechanistic Studies
N-Benzyl-N-Methylacetoacetamide has been employed in studies exploring mechanisms of drug action. For instance, its derivatives were used to investigate the importance of the 2-acetamido substituent in anticonvulsant activity (Choi, Stables, & Kohn, 1996).
4. Role in Biochemical Analysis
This compound has been utilized in biochemical pharmacology for studying processes like histamine-N-methylation inhibition by antihistamines (Netter & Bodenschatz, 1967).
5. Exploration in Organic Synthesis Techniques
It has been instrumental in developing new techniques in organic synthesis, such as in the Hofmann rearrangement of carboxamides (Jevtić, Dǒsen-Micovic, Ivanović, & Ivanovic, 2016).
6. Research on Chemical Exchange Processes
Studies involving N-Benzyl-N-Methylacetoacetamide have contributed to understanding chemical exchange kinetics, as demonstrated in research using N,N-dimethyltrichloroacetamide (Igumenova, Brath, Akke, & Palmer, 2007).
7. Contribution to Antimicrotubule Agents Research
Its structure has been a basis for developing antimicrotubule agents in cancer treatment, as seen in the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides (Stefely, Palchaudhuri, Miller, Peterson, Moraski, Hergenrother, & Miller, 2010).
8. Role in the Study of Reductive Metabolism
It has been part of studies exploring the reductive metabolism and activation of drugs, such as in the research on Benznidazole (Masana, de Toranzo, & Castro, 1984).
9. Involvement in High-Temperature Hydrolysis Studies
The compound has been a model in studying the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water (Duan, Dai, & Savage, 2010).
properties
IUPAC Name |
N-benzyl-N-methyl-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10(14)8-12(15)13(2)9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCNVQYZBQIYTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294651 | |
Record name | N-BENZYL-N-METHYL-3-OXO-BUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-Methylacetoacetamide | |
CAS RN |
71392-09-1 | |
Record name | NSC97565 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-BENZYL-N-METHYL-3-OXO-BUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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